1-Bromohept-6-en-2-one

NMR Spectroscopy Structural Confirmation Quality Control

1-Bromohept-6-en-2-one (CAS 82096-18-2) is an α-bromo-unsaturated ketone, molecular formula C7H11BrO and molecular weight 191.07 g/mol, typically supplied at ≥95% purity. It serves as a bifunctional building block for organic synthesis, combining an electrophilic α-bromo ketone moiety with a terminal alkene for orthogonal functionalization.

Molecular Formula C7H11BrO
Molecular Weight 191.07 g/mol
Cat. No. B8290611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohept-6-en-2-one
Molecular FormulaC7H11BrO
Molecular Weight191.07 g/mol
Structural Identifiers
SMILESC=CCCCC(=O)CBr
InChIInChI=1S/C7H11BrO/c1-2-3-4-5-7(9)6-8/h2H,1,3-6H2
InChIKeyTVVCHWOMQXRJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohept-6-en-2-one: Core Properties and Synthetic Utility for Procurement Evaluation


1-Bromohept-6-en-2-one (CAS 82096-18-2) is an α-bromo-unsaturated ketone, molecular formula C7H11BrO and molecular weight 191.07 g/mol, typically supplied at ≥95% purity . It serves as a bifunctional building block for organic synthesis, combining an electrophilic α-bromo ketone moiety with a terminal alkene for orthogonal functionalization . This compound is documented as an intermediate in patent literature, specifically US08178520B2 , and is primarily utilized in research-scale syntheses of pharmaceuticals and advanced organic materials.

Why 1-Bromohept-6-en-2-one Cannot Be Replaced by Common Analogs in Reaction Planning


Generic substitution of 1-bromohept-6-en-2-one with other α-bromo ketones, such as the saturated 7-bromoheptan-2-one or the shorter-chain 1-bromohex-5-en-2-one [1], introduces critical deviations in reactivity and stereoelectronic properties. The specific C7 chain length and the terminal alkene position in 1-bromohept-6-en-2-one are essential for applications involving cycloaddition or ring-forming reactions, where the alkyl chain's flexibility and the distance between reactive centers dictate the success of transformations like the palladium-catalyzed [π2a+π2s] cycloaddition [2]. Substituting with a saturated or differently positioned bromo-ketone will alter the steric and electronic environment of the generated ketene intermediate, leading to significantly different yields and product distributions [2].

Quantitative Differentiation Guide: 1-Bromohept-6-en-2-one vs. Analogs


Spectral Verification: 1H NMR Chemical Shift Profile of 1-Bromohept-6-en-2-one

The 1H NMR spectrum of 1-bromohept-6-en-2-one in CDCl3 exhibits a distinct singlet for the α-bromomethylene protons at δ 3.87 ppm and a multiplet for the terminal alkene proton at δ 5.77 ppm . This specific pattern serves as a structural fingerprint for identity and purity verification upon receipt. In comparison, the saturated analog 7-bromoheptan-2-one lacks the terminal alkene signals, and its α-bromo protons appear at a different chemical shift , providing a clear spectroscopic handle for differentiation.

NMR Spectroscopy Structural Confirmation Quality Control

Chain Length Optimization: C7 Backbone Advantage in Palladium-Catalyzed Cycloadditions

1-Bromohept-6-en-2-one serves as a precursor to the α-bromoalkyl ketene intermediate required for palladium-catalyzed [π2a+π2s] cycloadditions with cyclopentadiene, a reaction that produces 7-alkyl-7-bromobicyclo[3.2.0]hept-2-en-6-ones [1]. The C7 chain length in this compound provides a balanced combination of flexibility and steric bulk, which is crucial for achieving increased yields and the formation of exo alkyl cycloadducts with various palladium catalysts [1]. Shorter-chain analogs (e.g., from 1-bromohex-5-en-2-one) may result in lower yields or altered stereoselectivity due to changes in the ketene intermediate's steric profile [2].

Cycloaddition Palladium Catalysis Bicyclic Synthesis

Molecular Weight and Lipophilicity: Impact on Chromatographic and Purification Workflows

1-Bromohept-6-en-2-one has a molecular weight of 191.07 g/mol and a calculated LogP of approximately 2.0 . This places it in a distinct lipophilicity and molecular weight range compared to its C6 analog (MW 177.04 g/mol) and the saturated C7 analog (MW 193.08 g/mol) . These differences directly affect retention times in reversed-phase HPLC and silica gel column chromatography, requiring adjustments to purification protocols when switching between these analogs.

Chromatography Purification Physicochemical Properties

High-Value Application Scenarios for 1-Bromohept-6-en-2-one


Synthesis of Bicyclic Scaffolds via Palladium-Catalyzed Cycloaddition

1-Bromohept-6-en-2-one is an essential precursor for generating the α-bromoalkyl ketene intermediate used in palladium-catalyzed [π2a+π2s] cycloadditions with cyclopentadiene [1]. This reaction yields 7-alkyl-7-bromobicyclo[3.2.0]hept-2-en-6-ones, which are key intermediates toward biologically interesting compounds [1]. The C7 alkyl chain of this compound provides an optimal balance of steric and conformational properties for achieving increased yields and exo-selectivity in this transformation.

Building Block for α-Functionalized Ketones and Alkenes

As established in Section 1, 1-bromohept-6-en-2-one possesses two orthogonal reactive handles: an electrophilic α-bromo ketone and a terminal alkene . This enables chemists to perform selective transformations, such as nucleophilic substitution at the α-bromo position followed by olefin metathesis or hydroboration at the terminal alkene, to rapidly construct complex molecular architectures. The compound's presence in a granted patent (US08178520B2) underscores its validated utility in medicinal chemistry programs .

Precursor for Deuterated or Tritiated Analogs

The bromine atom in 1-bromohept-6-en-2-one can be selectively replaced with hydrogen isotopes, such as tritium, using a poisoned catalyst, as demonstrated for similar bromo derivatives [2]. This allows for the preparation of radiolabeled analogs with high specific activity (e.g., 27 Ci mmol⁻¹) and radiochemical purity (98.4%) [2], which are invaluable for drug metabolism, pharmacokinetic (DMPK) studies, and receptor-binding assays. The presence of the terminal alkene and ketone functionalities in the radiolabeled product provides additional sites for further derivatization.

Precursor for Heterocyclic Synthesis

The α-bromo ketone moiety of 1-bromohept-6-en-2-one can participate in multicomponent cyclization reactions with arynes and other partners to yield heterocyclic frameworks such as cinnolines [3]. The specific C7 alkyl chain length and terminal alkene provide unique steric and electronic properties that influence the regioselectivity and yield of these cyclization events, offering a point of differentiation from shorter-chain or saturated analogs.

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